molecular formula C9H14ClN3O B1448534 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride CAS No. 1461705-55-4

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride

Cat. No.: B1448534
CAS No.: 1461705-55-4
M. Wt: 215.68 g/mol
InChI Key: YNSGWLWEIOJELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring attached to a pyrrole ring, with an amine group and a hydrochloride salt, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride typically involves the reaction of pyrrolidine with a suitable pyrrole derivative under controlled conditions. One common method includes the use of pyrrolidinecarbonyl chloride as a starting material, which reacts with a pyrrole derivative in the presence of a base to form the desired compound . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted amine derivatives depending on the reagent used.

Scientific Research Applications

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: Known for their biological activity and use in medicinal chemistry.

    Pyrrolidine-2-one: Another derivative with significant pharmacological properties.

    Pyrrolizines: Compounds with a similar core structure but different functional groups.

Uniqueness

5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-amine hydrochloride stands out due to its unique combination of a pyrrolidine and pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

(4-amino-1H-pyrrol-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12;/h5-6,11H,1-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGWLWEIOJELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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